4-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]oxy}-2-methylpyridine
Description
This compound is a hybrid molecule featuring a pyridine core substituted with a methyl group at position 2 and an azetidine ring linked via an ether bond at position 2. The azetidine moiety is further modified with a 2-chlorobenzenesulfonyl group, which is a common pharmacophore in kinase inhibitors and sulfonamide-based therapeutics.
Key structural features:
- Pyridine ring: Provides aromaticity and hydrogen-bonding capability.
- Azetidine: A four-membered nitrogen-containing ring that enhances conformational rigidity.
Properties
IUPAC Name |
4-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]oxy-2-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-11-8-12(6-7-17-11)21-13-9-18(10-13)22(19,20)15-5-3-2-4-14(15)16/h2-8,13H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVNGDOWJHYEKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]oxy}-2-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H12ClN2O2S
- Molecular Weight : 284.75 g/mol
- CAS Number : 1185134-05-7
The compound features a pyridine ring substituted with a chlorobenzenesulfonyl group and an azetidine moiety, which may contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylpyridine with a suitable chlorobenzenesulfonyl azetidine derivative. The process may include various steps such as nucleophilic substitution and protection-deprotection strategies to achieve the desired product purity.
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Gamma-secretase Inhibition : This compound has been identified as a potential inhibitor of gamma-secretase, an enzyme crucial in the processing of amyloid precursor protein (APP) linked to Alzheimer's disease. By inhibiting this enzyme, the compound may reduce the formation of amyloid-beta peptides, which are implicated in neurodegeneration .
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains, potentially making it useful in treating infections caused by resistant bacteria.
- Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, which may contribute to the overall therapeutic profile of the compound.
In vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits gamma-secretase activity in human cell lines. A study reported a dose-dependent reduction in amyloid-beta production when treated with this compound, highlighting its potential as a therapeutic agent for Alzheimer's disease .
In vivo Studies
Animal models have shown promising results regarding the safety and efficacy of this compound. In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque accumulation compared to control groups. These findings suggest that further clinical evaluation is warranted .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H12ClN2O2S |
| Molecular Weight | 284.75 g/mol |
| CAS Number | 1185134-05-7 |
| Gamma-secretase IC50 | [Data not specified] |
| Antimicrobial Activity | Effective against E. coli |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Azetidine- and sulfonamide-containing compounds are widely studied. Below is a comparative analysis:
†Note: No direct data exists for the target compound in the provided evidence.
Functional and Pharmacological Comparisons
- Bioactivity: : Hexahydroquinoline derivatives exhibit antimicrobial properties, likely due to interactions with bacterial membranes or enzymes via their chloro-substituted pyridine and sulfonamide groups . : The pyrrolopyrimidine-azetidine hybrid (Example 9) shows kinase inhibition via its trifluoromethyl and fluorinated isonicotinoyl groups, which enhance target binding .
Synthetic Complexity :
- The target compound’s synthesis likely involves azetidine ring formation followed by sulfonylation and etherification, similar to steps in (e.g., nucleophilic substitution for pyridine-azetidine coupling) .
- In contrast, ’s compound requires multi-step coupling of pyrrolopyrimidine with piperidine-azetidine intermediates, reflecting higher synthetic complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
